(S)-1-(Isoquinolin-5-yl)ethan-1-ol

Chiral purity Enantiomeric excess Quality control

Chiral resolution inefficiencies delay medicinal chemistry programs. (S)-1-(Isoquinolin-5-yl)ethan-1-ol (CAS 2227837-50-3) delivers defined (1S)-stereochemistry, eliminating racemic separation steps. • Enantiopure building block for VEGFR-2 kinase inhibitor candidates and tetrahydroisoquinoline SAR libraries. • 95% purity with traceable COA supports asymmetric catalysis and stereoselective transformations. • Bulk and custom synthesis available; ambient global shipping from major stock points.

Molecular Formula C11H11NO
Molecular Weight 173.215
CAS No. 2227837-50-3
Cat. No. B2769509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(Isoquinolin-5-yl)ethan-1-ol
CAS2227837-50-3
Molecular FormulaC11H11NO
Molecular Weight173.215
Structural Identifiers
SMILESCC(C1=CC=CC2=C1C=CN=C2)O
InChIInChI=1S/C11H11NO/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10/h2-8,13H,1H3/t8-/m0/s1
InChIKeySZJPIBMCTCQMAE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(Isoquinolin-5-yl)ethan-1-ol (CAS 2227837-50-3) – Chiral Isoquinoline Building Block for Stereospecific Synthesis


(S)-1-(Isoquinolin-5-yl)ethan-1-ol is a chiral secondary alcohol composed of an isoquinoline core with a (1S)-configured ethan-1-ol side chain (molecular formula C₁₁H₁₁NO, MW 173.21 g/mol) [1]. It is classified as a chiral isoquinoline derivative and serves as a versatile small-molecule scaffold in medicinal chemistry and asymmetric synthesis . The (S)-enantiomer holds a defined three-dimensional structure that imparts stereoselectivity in biological recognition and chemical transformations, distinguishing it from the corresponding (R)-isomer and racemic mixture.

Why Generic Interchange with (R)- or Racemic 1-(Isoquinolin-5-yl)ethanol Undermines Stereochemical Integrity for (S)-1-(Isoquinolin-5-yl)ethan-1-ol Applications


In chiral research and synthesis, enantiomers often exhibit profoundly different biological activities, pharmacokinetic profiles, and chemical reactivities [1]. The (S)-1-(isoquinolin-5-yl)ethan-1-ol stereochemistry is critical for enantioselective molecular recognition, particularly in target-binding studies, asymmetric catalysis, and the construction of stereochemically pure tetrahydroisoquinoline derivatives. Substituting the (S)-enantiomer with the (R)-isomer (CAS 2227788-94-3) or the racemate (CAS 1204598-85-5) eliminates stereochemical fidelity, directly compromising the validity of structure–activity relationship (SAR) investigations and the reproducibility of stereoselective synthetic protocols. The quantitative evidence below demonstrates the measurable consequences of this choice.

Quantitative Differentiation Evidence for (S)-1-(Isoquinolin-5-yl)ethan-1-ol Against Closest Analogs


Enantiomeric Purity Comparison: (S)-1-(Isoquinolin-5-yl)ethan-1-ol vs. (R)-Enantiomer – Verified Optical Purity and Traceable Quality Control

The (S)-enantiomer provided by CymitQuimica (and affiliated with Biosynth) carries a minimum purity of 95% . The (R)-enantiomer sold by Sigma-Aldrich (sourced from Enamine) is also specified at ≥95% purity . While the nominal purity is comparable, the (S)-enantiomer benefits from a dedicated single-enantiomer production batch with documented analytical traceability (COA available), ensuring consistent enantiomeric excess across lots. In contrast, the racemic mixture (CAS 1204598-85-5) inherently lacks enantiomeric definition and is unsuitable for stereospecific applications.

Chiral purity Enantiomeric excess Quality control

Structural Moiety Relevance for VEGFR Inhibition: Isoquinolin-5-yl Scaffold in Potent Kinase Inhibitors

A series of 1-(isoquinolin-5-yl)-4-arylamino-phthalazines, which incorporate the isoquinolin-5-yl motif present in the target compound, demonstrated VEGFR‑2 inhibitory activity with an IC₅₀ as low as 0.017 µM in a homogeneous time-resolved fluorescence (HTRF) enzymatic assay [1]. These compounds also inhibited VEGFR‑1, a structurally related tyrosine kinase. While the target compound itself is a chiral building block rather than a finished inhibitor, the biological data underscores the isoquinolin-5-yl framework as a privileged pharmacophore for VEGFR kinase inhibition, making the (S)-configured alcohol a valuable chiral intermediate for the construction of related chiral inhibitors.

VEGFR inhibition Kinase inhibitor Medicinal chemistry

Chiral Building Block Utility for Tetrahydroisoquinoline Alkaloid Synthesis: (S)-Configuration Matches Natural Stereochemistry

The (S)-1-(isoquinolin-5-yl)ethan-1-ol serves as an advanced chiral intermediate for the construction of tetrahydroisoquinoline alkaloids, a class of natural products that predominantly adopt the (S)-configuration at the corresponding stereogenic center [1]. The ready availability of the (S)-enantiomer eliminates the need for costly and time-consuming chiral resolution or asymmetric synthesis steps. In contrast, the (R)-enantiomer would yield the unnatural configuration, which may be inactive or exhibit different pharmacological profiles in studies involving natural-product-inspired compounds.

Tetrahydroisoquinoline alkaloids Natural product synthesis Asymmetric synthesis

High-Impact Application Scenarios for (S)-1-(Isoquinolin-5-yl)ethan-1-ol Derived from Quantitative Evidence


Stereospecific Construction of VEGFR-2 Inhibitor Precursors

Given the demonstrated nanomolar VEGFR‑2 inhibition by 1-(isoquinolin-5-yl)-phthalazine derivatives [1], the (S)-1-(isoquinolin-5-yl)ethan-1-ol can be employed as a chiral building block in the preparation of enantiomerically pure phthalazine or related kinase inhibitor candidates. Its defined (S)-stereochemistry ensures that the resulting derivatives maintain the spatial orientation required for optimal target engagement.

Synthesis of Chiral Tetrahydroisoquinoline Alkaloids and Natural Product Analogs

The (S)-configuration is the naturally occurring stereochemistry of many bioactive tetrahydroisoquinoline alkaloids [2]. The compound can be directly reduced to the tetrahydroisoquinoline core, providing access to enantiopure scaffolds for structure–activity relationship (SAR) studies and lead optimization without additional chiral resolution.

Asymmetric Catalysis and Chiral Auxiliary Research

The rigid isoquinoline ring and the chiral secondary alcohol make (S)-1-(isoquinolin-5-yl)ethan-1-ol an attractive ligand precursor for asymmetric metal catalysts or a chiral auxiliary in stereoselective transformations. The compound's documented 95% purity with traceable COA supports its use in catalytic applications where enantiomeric excess (ee) and reproducibility are paramount.

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